molecular formula C11H14O3 B1282982 5-Tert-butyl-2,3-dihydroxybenzaldehyde CAS No. 122054-55-1

5-Tert-butyl-2,3-dihydroxybenzaldehyde

Cat. No.: B1282982
CAS No.: 122054-55-1
M. Wt: 194.23 g/mol
InChI Key: FHJIPNLUGZUVFT-UHFFFAOYSA-N
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Description

5-Tert-butyl-2,3-dihydroxybenzaldehyde is an organic compound with the molecular formula C11H14O3. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and a tert-butyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Target of Action

It is structurally related to 3,5-di-t-butylcatechol (dtcat), which is known to interact with the rat skeletal muscle ryanodine receptor calcium channel (ryrc) .

Mode of Action

It is known to participate in the synthesis of schiff base appended porphyrazine , which suggests it may interact with its targets through the formation of Schiff bases.

Biochemical Pathways

Its involvement in the synthesis of schiff base appended porphyrazine suggests it may play a role in the pathways involving these macrocyclic compounds.

Result of Action

It is known to participate in the synthesis of schiff base appended porphyrazine , which suggests it may have a role in the formation of these macrocyclic compounds.

Biochemical Analysis

Biochemical Properties

5-Tert-butyl-2,3-dihydroxybenzaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in the synthesis of Schiff base appended porphyrazine . The compound’s interactions with enzymes such as oxidoreductases and transferases can lead to the formation of various biochemical intermediates, affecting metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it may alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form Schiff bases with amino groups in proteins and enzymes is a key aspect of its molecular mechanism . These interactions can lead to changes in enzyme activity, protein function, and gene expression, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic regulation and oxidative stress responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function . Threshold effects have been observed, indicating that the compound’s impact on cellular processes is dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s participation in the synthesis of Schiff base appended porphyrazine highlights its role in complex biochemical reactions . Additionally, it can influence the levels of key metabolites, affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The compound’s distribution can impact its activity and function, influencing cellular processes and metabolic pathways.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s presence in particular subcellular locations can affect its activity and function, modulating enzyme activity, protein interactions, and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-2,3-dihydroxybenzaldehyde typically involves the hydroxylation of 5-tert-butyl-2-hydroxybenzaldehyde. One common method includes the use of bromine in acetic acid to introduce the hydroxyl groups at the 2 and 3 positions of the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Tert-butyl-2,3-dihydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ethers and esters

Scientific Research Applications

5-Tert-butyl-2,3-dihydroxybenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Tert-butyl-2-hydroxybenzaldehyde
  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
  • 4-Tert-butyl-2,6-diformylphenol

Comparison: 5-Tert-butyl-2,3-dihydroxybenzaldehyde is unique due to the presence of two hydroxyl groups, which enhance its antioxidant properties compared to similar compounds with only one hydroxyl group. This structural feature also allows for more diverse chemical reactions and applications .

Properties

IUPAC Name

5-tert-butyl-2,3-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)8-4-7(6-12)10(14)9(13)5-8/h4-6,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJIPNLUGZUVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558034
Record name 5-tert-Butyl-2,3-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122054-55-1
Record name 5-tert-Butyl-2,3-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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